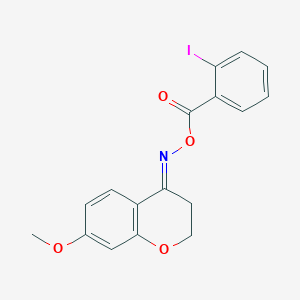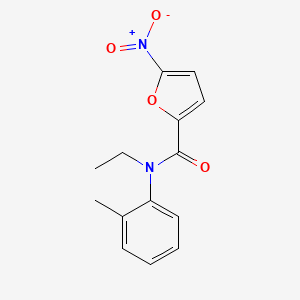
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, commonly known as FPPT, is a chemical compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
科学研究应用
FPPT has been extensively studied for its potential pharmacological applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in various animal models. In addition, FPPT has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been shown to have potential as a radioligand for imaging studies in the brain.
作用机制
The exact mechanism of action of FPPT is not fully understood. However, it has been suggested that FPPT acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It has also been shown to modulate the activity of the serotonin and noradrenaline systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
FPPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease the levels of noradrenaline in the brain, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
One of the advantages of using FPPT in lab experiments is that it has been extensively studied and its pharmacological properties are well characterized. This makes it a useful tool for investigating the mechanisms of action of other compounds and for developing new treatments for various disorders. However, one of the limitations of using FPPT is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on FPPT. One area of research is to further investigate its potential as a treatment for various disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is to investigate its potential as a radioligand for imaging studies in the brain. Additionally, further studies are needed to determine the safety and efficacy of FPPT in humans, which could pave the way for its use in clinical settings.
合成方法
The synthesis of FPPT involves the reaction of 2-fluoroaniline with 2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then treated with piperazinecarbothioamide to yield the final product. This synthesis method has been described in detail in the literature and has been used by various research groups to produce FPPT for their studies.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4S/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOUKDXKANVSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)


![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)

![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5702484.png)
